N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine
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Overview
Description
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C16H18BrNO. This compound is characterized by the presence of a bromine atom attached to a benzyl group and a methoxy group attached to another benzene ring. It is a member of the ethanamine family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-bromobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or substituted amines.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine
- N-[(3-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine
- N-[(3-bromophenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Uniqueness
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in substitution reactions, while the methoxy group can affect its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-7-3-4-13(11-16)8-9-18-12-14-5-2-6-15(17)10-14/h2-7,10-11,18H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHKXQIJYMSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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